3-(prop-2-en-1-yl)pyrrolidine-2,5-dione
Description
3-(Prop-2-en-1-yl)pyrrolidine-2,5-dione is a bicyclic organic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted at the 3-position with a propenyl group. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and drug design. Pyrrolidine-2,5-dione derivatives are widely studied for their biological activities, including anticonvulsant, antinociceptive, and receptor-modulating effects . The propenyl substituent enhances molecular rigidity and influences interactions with biological targets, such as ion channels and G protein-coupled receptors (GPCRs) .
Properties
CAS No. |
137271-81-9 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction kinetics and product distribution. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while protic solvents (e.g., acetic acid) favor cyclization via proton transfer.
Key Findings :
Catalytic Systems
Transition metal catalysts, such as copper(I) iodide (CuI), have been explored for coupling reactions involving propenyl groups. However, their application in this context remains limited due to compatibility issues with the diketopiperazine core.
Analytical Characterization Techniques
Spectroscopic Methods
-
¹H NMR : The propenyl group’s vinyl protons appear as multiplet signals at δ 5.1–5.4 ppm, while the pyrrolidine ring protons resonate at δ 3.2–3.7 ppm.
-
¹³C NMR : Carbonyl carbons (C=O) are observed at δ 170–175 ppm, and the allylic carbons at δ 115–125 ppm.
-
FT-IR : Strong absorptions at 1700 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch) confirm functional groups.
X-ray Crystallography
Single-crystal X-ray diffraction resolves the compound’s planar pyrrolidine ring and the propenyl group’s (E)-configuration. Hydrogen bonding between the dione oxygen and adjacent molecules stabilizes the crystal lattice.
Table 2: Key Spectroscopic Data
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
Chemical Reactions Analysis
Types of Reactions
3-(prop-2-en-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The prop-2-en-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrrolidine-2,5-diones.
Scientific Research Applications
3-(prop-2-en-1-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of aromatase.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(prop-2-en-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes. For example, as an aromatase inhibitor, it binds to the active site of the enzyme, preventing the conversion of androgens to estrogens. This inhibition can lead to reduced estrogen levels, which is beneficial in the treatment of estrogen-dependent cancers.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrrolidine-2,5-dione derivatives exhibit diverse pharmacological profiles depending on substituents at the 1-, 3-, and 4-positions. Below is a detailed comparison of 3-(prop-2-en-1-yl)pyrrolidine-2,5-dione with structurally and functionally related compounds.
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives
- Structure: The 3-position is substituted with a 3-methylthiophene ring, while the 1-position often features a morpholinopropyl or phenylpiperazine group .
- Activity: Anticonvulsant: Compound 4 (3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione) showed an ED50 of 62.14 mg/kg in the maximal electroshock (MES) test, outperforming valproic acid (VPA) and ethosuximide (ETX) . Mechanism: Balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels contributes to its efficacy .
- SAR Insights :
- Linker Length : Derivatives with propyl linkers (3 methylene groups) between the pyrrolidine-2,5-dione core and cyclic amines exhibit higher activity than those with acetamide linkers .
- Substituents : Chlorine or trifluoromethyl groups on the phenyl ring enhance antiseizure activity (e.g., compound 9 , ED50 = 74.32 mg/kg in the 6 Hz test) .
3-(Propan-2-ylidene)pyrrolidine-2,5-dione
1-(Bromoalkyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives
- Structure : The 3-position is substituted with an indole moiety, and the 1-position includes bromoalkyl chains .
- Activity: Indole derivatives are explored for multi-target drug design, leveraging the indole ring’s affinity for neurotransmitter receptors. However, specific data on anticonvulsant or antinociceptive effects are lacking .
Tetrazole-Modified Pyrrolidine-2,5-dione Analogues
- Structure : Replacement of the tetrazole group in MBX-2982 with pyrrolidine-2,5-dione .
- Activity : The pyrrolidine-2,5-dione moiety enhances agonistic effects on GPCRs (e.g., GPR119) by 2-fold compared to pyrrolidin-2-one, likely due to improved hydrogen bonding with residues like Q65 and R262 .
Structural and Functional Data Table
Key Research Findings
Substituent Flexibility : The 3-position tolerates bulky groups (e.g., thiophene, indole) without compromising bioavailability, but linker length and polarity critically influence activity .
Therapeutic Scope : Thiophene-substituted derivatives excel in anticonvulsant applications, while propenyl and indole variants may target GPCRs or multi-functional pathways .
SAR Trends: Electron-withdrawing groups (Cl, CF3) enhance antiseizure potency, whereas hydrophilic linkers (e.g., morpholinopropyl) improve CNS penetration .
Q & A
Q. What are the optimal synthetic routes for 3-(prop-2-en-1-yl)pyrrolidine-2,5-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves alkylation of pyrrolidine-2,5-dione with allyl bromide or allyl chloride under basic conditions. Key parameters include:
- Catalysts : Use of Lewis acids (e.g., AlCl₃) to enhance regioselectivity .
- Solvents : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions like polymerization of the allyl group .
Table 1 : Example reaction optimization:
| Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| AlCl₃ | THF | 78 | 95 |
| None | DMF | 45 | 80 |
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the pyrrolidine ring and allyl group .
- NMR spectroscopy : Key signals include δ 5.6–6.2 ppm (allyl protons) and δ 3.1–3.5 ppm (pyrrolidine CH₂) .
- IR spectroscopy : Stretching vibrations at ~1770 cm⁻¹ (C=O) confirm the dione moiety .
Q. What stability challenges arise during storage or reaction conditions, and how are they mitigated?
- Methodological Answer : The compound is prone to hydrolysis under acidic/basic conditions and oxidation of the allyl group. Mitigation strategies include:
- Storage : Anhydrous environments (e.g., sealed vials with molecular sieves) .
- Reaction pH : Neutral to slightly acidic conditions (pH 6–7) minimize decomposition .
Advanced Research Questions
Q. What computational methods are effective in predicting reaction pathways or electronic properties of this compound?
- Methodological Answer :
- DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and regioselectivity in electrophilic additions .
- Molecular dynamics : Simulate solvent effects on reaction kinetics (e.g., THF vs. DMSO) .
Table 2 : Computational parameters for DFT:
| Basis Set | Solvent Model | ΔG (kcal/mol) |
|---|---|---|
| B3LYP/6-31G* | PCM (THF) | -12.3 |
Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodological Answer :
- Dose-response assays : Establish IC₅₀ values across multiple cell lines to differentiate target-specific effects from general toxicity .
- Metabolite profiling : LC-MS identifies degradation products that may interfere with assays .
- Structural analogs : Compare activity of derivatives (e.g., 1-(p-tolyl) analogs) to isolate functional groups responsible for observed effects .
Q. What strategies are employed to study the compound’s interaction with biological macromolecules (e.g., proteins)?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measures binding affinity (KD) to target enzymes (e.g., cyclooxygenase-2) .
- Docking simulations : AutoDock Vina predicts binding poses within active sites .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of interactions .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Reproducibility checks : Verify catalyst purity (e.g., AlCl₃ hygroscopicity) and solvent dryness .
- Byproduct analysis : GC-MS identifies side products (e.g., oligomers from allyl group polymerization) .
- Scale-dependent effects : Pilot small-scale (<1 g) vs. bulk synthesis (>10 g) to assess exothermicity and mixing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
